3-Methyl-1,2-benzisoxazol-4-ol
Overview
Description
3-Methyl-1,2-benzisoxazol-4-ol (MBO) is a chemical compound that belongs to the family of benzisoxazole derivatives. Its molecular formula is C8H7NO2 and it has a molecular weight of 149.15 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-benzisoxazol-4-ol consists of a benzisoxazole ring with a methyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon .Scientific Research Applications
Synthesis of Trisubstituted Isoxazoles
Isoxazoles, including derivatives like 3-Methyl-benzo[d]isoxazol-4-ol , are significant in synthetic chemistry for creating trisubstituted variants. These compounds are challenging to synthesize through other methods, but recent advancements have provided effective techniques for their production .
Antifungal Applications
Derivatives of isoxazole have been synthesized and tested for antifungal activities. Compounds similar to 3-Methyl-benzo[d]isoxazol-4-ol have shown efficacy against fungi like B. cinerea and R. cerealis, indicating potential use in agricultural fungicides or pharmaceutical antifungals .
Drug Discovery
Isoxazole moieties are common in many commercially available drugs. The presence of an isoxazole ring, as found in 3-Methyl-benzo[d]isoxazol-4-ol , can be crucial for the pharmacological properties of a drug, making it a valuable scaffold in medicinal chemistry .
Acetylcholinesterase Inhibition
Research has shown that isoxazole derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurological functions. Compounds like 3-Methyl-benzo[d]isoxazol-4-ol could potentially be used in treating neurodegenerative diseases such as Alzheimer’s .
properties
IUPAC Name |
3-methyl-1,2-benzoxazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKWESZXKFJXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC(=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-benzisoxazol-4-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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